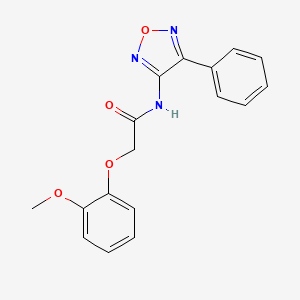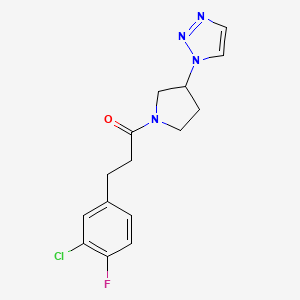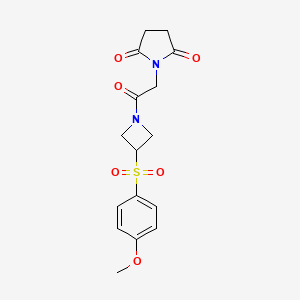
N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of dimethylamino groups and cyclohexyl components. For instance, the synthesis of N,N-dimethyl-2-(1-phenyl-2,5-cyclohexadien-1-yl)ethylamine is described, highlighting the structural relation to morphine and its pharmacological activity. The isolation of metabolites from this synthesis process is also reported . Another paper discusses the formation of a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, which is used for the synthesis of a series of ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction . These methods could potentially be adapted for the synthesis of N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide.
Molecular Structure Analysis
The molecular structure of related compounds, such as binuclear copper(II) complexes, is characterized by single-crystal X-ray diffraction. These complexes are bridged by ligands that include dimethylamino propyl groups, similar to the compound of interest. The complexes exhibit distinct 3D supramolecular structures due to π–π stacking and hydrogen bonding interactions . This information could be relevant when analyzing the molecular structure of N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide.
Chemical Reactions Analysis
Although the specific chemical reactions of N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide are not detailed in the provided papers, the synthesis and reactivity of similar compounds are discussed. For example, the reagent 2-cyano-3-(dimethylamino)prop-2-ene thioamide is used for further reactions to create functionalized molecules . The interaction of binuclear copper(II) complexes with DNA suggests potential reactivity that could be explored for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not directly reported in the papers. However, the papers do provide insights into the properties of structurally related compounds. For instance, the binuclear copper(II) complexes exhibit potent anticancer activities and DNA-binding abilities, which are influenced by the substituents on the terminal ligands . These findings could inform the analysis of the physical and chemical properties of N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide, particularly if it shares similar structural features.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensing Applications
Research has delved into the development of polythiophene-based conjugated polymers for selective and sensitive detection of metal ions and amino acids in aqueous solutions. For instance, polymers synthesized through oxidative polymerization have shown high selectivity towards Hg2+ and Cu2+ ions, leveraging electrostatic effects and complexation mechanisms. Such materials have potential applications in environmental monitoring and analytical chemistry due to their sensitivity and specificity in detecting trace levels of metal ions. Additionally, systems employing these polymers as fluorescent probes for amino acids highlight their utility in biochemical assays and research (Guo et al., 2014).
Antidepressant Biochemical Profiles
Certain compounds related to "N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide" have been studied for their neurochemical profiles predictive of antidepressant activity. By inhibiting rat brain imipramine receptor binding and synaptosomal monoamine uptake, these compounds exhibit potential as antidepressants. Notably, their distinct neurochemical profiles suggest the possibility of antidepressant effects without the side-effects common to tricyclic therapy, indicating their potential in developing new therapeutic agents (Muth et al., 1986).
Catalytic and Synthetic Chemistry
The reactivity of certain germane compounds has been explored for their potential in creating novel organometallic structures through cycloaddition reactions with esters and other carbonyl derivatives. This research underlines the versatility of such compounds in synthetic chemistry, particularly in forming new organometallic complexes with unique properties. These findings have implications for materials science, offering pathways to new materials with potential applications in catalysis, polymer science, and nanotechnology (Kettani et al., 2007).
Molecular Docking and Pharmacology
Molecular docking and bioassay studies have been conducted on compounds with structures related to "N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide" to evaluate their potential as cyclooxygenase-2 inhibitors. Such research provides insights into the molecular interactions underlying the pharmacological activity of these compounds and their potential therapeutic applications. This highlights the importance of computational and experimental approaches in drug discovery and the development of new therapeutic agents (Al-Hourani et al., 2016).
Eigenschaften
IUPAC Name |
N'-cyclohexyl-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-19(2)13(14-9-6-10-22-14)11-17-15(20)16(21)18-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWQRBGUVSIZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CCCCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)

![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)

![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)
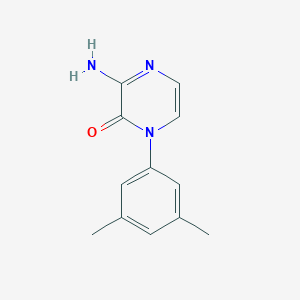


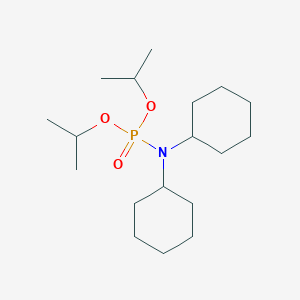
![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)

